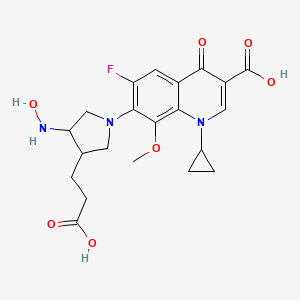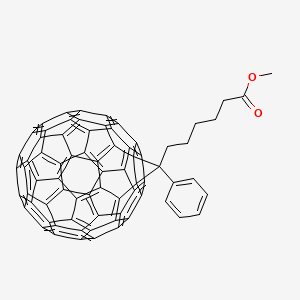
4,5-Dibromo-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-hydroxybenzonitrile can be synthesized from 4-hydroxybenzonitrile through bromination. An eco-friendly method involves using a brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium without any catalyst. This reaction occurs under ambient conditions and yields a highly pure product with a melting point of 189-191°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring of 4-hydroxybenzonitrile with the brominating reagent, followed by the addition of an inorganic acid. The reaction mixture is then filtered, washed with deionized water, and dried under vacuum .
化学反応の分析
Types of Reactions: 4,5-Dibromo-2-hydroxybenzonitrile undergoes various chemical reactions, including hydrolysis and substitution. It is known to be hydrolyzed by soil actinobacteria, converting it into 3,5-dibromo-4-hydroxybenzoic acid .
Common Reagents and Conditions:
Hydrolysis: This reaction typically occurs in the presence of nitrilase-producing strains of bacteria at 30°C and pH 8.0.
Substitution: Bromination of 4-hydroxybenzonitrile using bromide and bromate salts in an acidic medium.
Major Products:
Hydrolysis Product: 3,5-dibromo-4-hydroxybenzoic acid.
科学的研究の応用
4,5-Dibromo-2-hydroxybenzonitrile has a wide range of applications in scientific research:
作用機序
4,5-Dibromo-2-hydroxybenzonitrile exerts its herbicidal effects by inhibiting photosynthesis. It blocks electron transport, thereby inhibiting ATP formation . This disruption in energy production leads to the death of the targeted weeds.
類似化合物との比較
- Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)
- Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)
- Dichlobenil (2,6-dichlorobenzonitrile)
Comparison: 4,5-Dibromo-2-hydroxybenzonitrile is unique due to its specific bromine substitutions, which confer distinct chemical properties and biological activities. Compared to chloroxynil and ioxynil, it has a different degradation pathway and toxicity profile .
特性
分子式 |
C7H3Br2NO |
|---|---|
分子量 |
276.91 g/mol |
IUPAC名 |
4,5-dibromo-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H |
InChIキー |
LAAGQPMEJCHLBO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)Br)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)


![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)


![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)

![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
